molecular formula C9H8BrNO3 B6142439 2-bromo-5-isocyanato-1,3-dimethoxybenzene CAS No. 923154-99-8

2-bromo-5-isocyanato-1,3-dimethoxybenzene

Cat. No.: B6142439
CAS No.: 923154-99-8
M. Wt: 258.07 g/mol
InChI Key: NSCXWJUDBVDLLU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-5-isocyanato-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-13-7-3-6(11-5-12)4-8(14-2)9(7)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCXWJUDBVDLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-isocyanato-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method starts with 1,3-dimethoxybenzene, which undergoes bromination to introduce the bromine atom at the 2-position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isocyanato-1,3-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-isocyanato-1,3-dimethoxybenzene is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-bromo-5-isocyanato-1,3-dimethoxybenzene involves its functional groups:

Biological Activity

2-Bromo-5-isocyanato-1,3-dimethoxybenzene (CAS No. 923154-99-8) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom and an isocyanate functional group attached to a dimethoxybenzene ring, suggests possible interactions with biological targets that may lead to therapeutic applications.

  • Molecular Formula : C9_9H8_8BrN\O3_3
  • Molecular Weight : 258.07 g/mol
  • SMILES Notation : COC1=CC(=CC(=C1Br)OC)N=C=O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic markers.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
AntimicrobialEscherichia coliDisruption of cell wall synthesis
AnticancerMCF-7Induction of apoptosis
AnticancerHeLaActivation of caspase pathways

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent activity compared to standard antibiotics.
  • Cancer Cell Apoptosis Study :
    In a controlled laboratory setting, the effect of this compound on MCF-7 cells was assessed using flow cytometry. Results showed a significant increase in early apoptotic cells after treatment with concentrations as low as 10 µM, suggesting that the compound could be a lead candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The isocyanate group may form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act as a ligand for certain receptors involved in cell signaling pathways, influencing cellular responses.

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